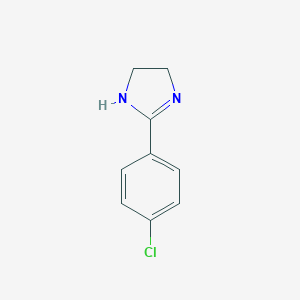

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

描述

2-(4-氯苯基)-4,5-二氢-1H-咪唑是一种杂环有机化合物,其特征在于咪唑环被 4-氯苯基取代

准备方法

合成路线和反应条件

2-(4-氯苯基)-4,5-二氢-1H-咪唑的合成通常涉及在乙酸铵存在下,4-氯苯胺与乙二醛反应。 该反应在乙醇中回流条件下进行,导致咪唑环的形成 .

工业生产方法

该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。连续流反应器和优化反应条件的使用可以提高产率和纯度。此外,重结晶和柱色谱等纯化技术用于获得最终产品。

化学反应分析

反应类型

2-(4-氯苯基)-4,5-二氢-1H-咪唑会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的咪唑衍生物。

还原: 还原反应可导致二氢咪唑衍生物的形成。

取代: 亲电和亲核取代反应可以在苯环和咪唑环上发生。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 在不同条件下使用卤素、烷基化剂和亲核试剂等试剂。

形成的主要产物

从这些反应中形成的主要产物包括取代的咪唑衍生物,它们可以具有连接到苯环或咪唑环上的不同官能团。

科学研究应用

Pharmacological Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. Research has shown that compounds containing imidazole rings demonstrate moderate to high cytotoxic activity against various cancer cell lines. For instance, a series of newly synthesized thiadiazole–imidazole derivatives, which include the target compound, were evaluated for their anticancer properties against liver carcinoma cell lines (HEPG2-1). The results indicated that these compounds exhibited significant cytotoxicity compared to doxorubicin, a standard chemotherapy drug .

Other Biological Activities

Beyond anticancer effects, imidazole derivatives are recognized for their broad pharmacological profile. They have been reported to possess:

- Antihypertensive properties .

- Antidiabetic effects, aiding in glucose regulation .

- Antidepressant and anti-inflammatory activities .

These properties make this compound a candidate for further development in therapeutic applications targeting metabolic disorders and inflammatory conditions.

Synthetic Applications

Catalysts and Synthetic Intermediates

The compound serves as an important synthetic intermediate in organic reactions. Its structure allows it to function as a catalyst in various chemical transformations, enhancing reaction efficiency and selectivity. This utility is particularly valuable in the synthesis of other complex organic molecules .

Structural Insights

Crystallographic studies have provided insights into the molecular structure of this compound. The compound features a twisted conformation between its five-membered and six-membered rings, which influences its reactivity and interaction with biological targets . The structural data can guide future modifications to improve its pharmacological properties.

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

A study conducted on a series of thiadiazole–imidazole derivatives demonstrated that compounds similar to this compound showed varying degrees of cytotoxicity against liver carcinoma cells. The most active compound from this series had an IC50 value comparable to doxorubicin, indicating its potential as a lead compound for further anticancer drug development .

作用机制

2-(4-氯苯基)-4,5-二氢-1H-咪唑的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性。 例如,它可以抑制参与微生物生长的某些酶,从而导致其抗菌作用 . 确切的途径和分子靶标可能因具体应用和使用的衍生物而异。

相似化合物的比较

类似化合物

- 2-(4-溴苯基)-4,5-二氢-1H-咪唑

- 2-(4-氟苯基)-4,5-二氢-1H-咪唑

- 2-(4-甲苯基)-4,5-二氢-1H-咪唑

独特性

2-(4-氯苯基)-4,5-二氢-1H-咪唑由于存在 4-氯苯基基团而具有独特性,该基团赋予了特定的电子和立体性能。 这些特性可以影响化合物的反应性和与生物靶标的相互作用,使其与类似物区分开来 .

生物活性

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is a compound of significant interest due to its diverse biological activities. This imidazole derivative has been studied for its potential applications in pharmacology, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group attached to a 4,5-dihydro-1H-imidazole ring, which contributes to its varied biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from this structure have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SISO (cervical cancer) | 12.5 | Induction of apoptosis |

| RT-112 (bladder cancer) | 15.3 | Cell cycle arrest |

The induction of apoptosis was observed at varying concentrations, with higher doses leading to increased early and late apoptotic cell populations .

2. Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives have been well-documented. In a comparative study, this compound exhibited significant inhibition of COX-2 activity:

| Compound | IC50 (µM) | Standard |

|---|---|---|

| This compound | 0.02 | Diclofenac (0.04) |

This compound demonstrated comparable efficacy to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent .

3. Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

| K. pneumoniae | 20 |

These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-negative bacteria .

Case Studies

Several case studies have been conducted to evaluate the biological activity of imidazole derivatives:

- Study on Anticancer Effects : A study assessed the effects of various imidazole derivatives on cervical and bladder cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

- Evaluation of Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of imidazole derivatives in animal models. The study found that administration of these compounds resulted in reduced inflammation markers comparable to established anti-inflammatory agents .

属性

IUPAC Name |

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMWMBLBTZAVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299300 | |

| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-52-4 | |

| Record name | 13623-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole synthesized according to the research?

A1: The research paper describes a novel synthetic route to obtain this compound. [] The process starts with the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. These imidates are then reacted with ethylenediamine to yield the desired this compound. This synthetic approach offers a facile and efficient method for obtaining this specific N-heterocycle.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。